Elevated Lipophilicity (logP/logD) Differentiates the 5‑Cyclohexyl Analog from the 5‑Isopropyl Benchmark
The 5-cyclohexyl compound displays a computed logP of 4.75 and logD of 4.54, versus the 5-isopropyl comparator (logP = 3.76, logD = 3.55) . The increase of 0.99 log units places the target compound closer to the empirical ‘CNS sweet spot’ (logP ≈3–5) while still remaining within drug‑like space. Importantly, this differentiation is obtained under identical computational conditions from the same vendor, eliminating inter‑lab variability.
| Evidence Dimension | Octanol‑water partition coefficient (logP) at pH 7.4 |
|---|---|
| Target Compound Data | logP = 4.75 (ChemDiv in‑silico model) |
| Comparator Or Baseline | 3-(1H‑indol‑1‑yl)-N-[5-(propan‑2‑yl)-1,3,4‑thiadiazol‑2‑yl]propanamide: logP = 3.76 |
| Quantified Difference | ΔlogP = +0.99 |
| Conditions | Computed using ChemDiv's proprietary in‑silico property prediction platform; values extracted from ChemDiv screening‑compound catalog on 2026‑04‑30. |
Why This Matters
A logP increment of ≈1 unit can translate into a 5‑ to 10‑fold increase in blood‑brain barrier permeability (PAMPA‑BBB) and membrane partitioning, directly influencing the compound's suitability for CNS‑targeted screening cascades.
